N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-10-3-5-13(11(2)7-10)24-17(26)9-16-18(27)25-15-8-12(19(20,21)22)4-6-14(15)23-16/h3-8,16,23H,9H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVFCPNFQWREBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral and antibacterial properties, along with relevant case studies and research findings.
- Molecular Formula : C19H17F3N2O2S
- Molecular Weight : 394.41 g/mol
- CAS Number : Not specified in the search results.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle.
- Efficacy Against Viruses : In vitro studies have shown that derivatives of quinoxaline compounds can inhibit various strains of viruses, including influenza and coronaviruses. Specific IC50 values (the concentration required to inhibit 50% of the virus) were reported as low as 0.35 μM for related compounds, indicating strong antiviral potential .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
-
Inhibition of Bacterial Growth : A study demonstrated that similar quinoxaline derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 1–10 μg/mL for various bacterial strains.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 5 Escherichia coli 8 Pseudomonas aeruginosa 10
Study on Antiviral Efficacy
In a recent study published in MDPI, researchers synthesized various quinoxaline derivatives and tested their antiviral efficacy against multiple viruses. The study highlighted that certain modifications in the chemical structure significantly enhanced antiviral activity, suggesting that this compound could serve as a lead compound for further development .
Evaluation of Antibacterial Properties
A separate investigation focused on the antibacterial properties of quinoxaline derivatives against resistant bacterial strains. The results indicated that these compounds could potentially overcome resistance mechanisms due to their unique structural features. The study concluded that further exploration of this compound could lead to new antibacterial agents .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to quinoxaline derivatives. For instance, certain derivatives have shown effectiveness in models of epilepsy, where they were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. The structure-activity relationship (SAR) indicates that modifications on the quinoxaline ring can enhance anticonvulsant efficacy while minimizing toxicity .
Antitumor Effects
Compounds containing quinoxaline structures have been investigated for their antitumor properties. Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival . The presence of trifluoromethyl groups in the structure may contribute to increased biological activity due to their influence on electronic properties.
Anti-inflammatory Properties
Research indicates that quinoxaline derivatives may exhibit anti-inflammatory effects by acting on specific targets within inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and enzymes involved in inflammation processes. The ability to modulate immune responses makes these compounds promising candidates for further development as anti-inflammatory agents .
Case Study 1: Anticonvulsant Screening
A systematic review of triazole derivatives demonstrated that modifications similar to those found in N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide resulted in significant anticonvulsant activity when tested at varying doses. Compounds with small alkyl substituents showed improved efficacy compared to larger groups that diminished activity .
Case Study 2: Antitumor Mechanisms
In a study focusing on benzamide derivatives with structural similarities to quinoxaline compounds, researchers observed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. These effects were linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s quinoxaline core differentiates it from analogs with quinazoline (), benzothiazine (), or pyrimidine () scaffolds. Key structural distinctions include:
- Substituents on the aromatic ring: The 2,4-dimethylphenyl group in the target compound contrasts with the 4-nitrophenyl (), 4-chlorophenyl (), and dichlorophenyl () substituents in analogs. The trifluoromethyl group at position 6 of the quinoxaline ring (target) is a strong electron-withdrawing substituent, similar to analogs in and . This group enhances metabolic stability and modulates electronic effects on the core heterocycle .
Hydrogen bonding motifs :
Physicochemical Properties
Available data for analogs suggest trends in melting points, yields, and spectral characteristics:
- The trifluoromethyl group in the target compound may lower its melting point compared to non-fluorinated analogs due to reduced crystallinity, as seen in and .
- Yields for related compounds vary widely (61–90%), influenced by reaction conditions (e.g., uses triethylamine/acetonitrile reflux, while employs carbodiimide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
